
N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that makes it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide typically involves the condensation of 3-methyl-1,3-benzothiazol-2(3H)-one with acetamide. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide solvent . The reaction conditions are relatively mild, and the process yields high amounts of the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: This compound is explored for its potential anti-tubercular and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, disrupting cellular processes. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition leads to the bactericidal activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- 5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- 3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
N-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide stands out due to its unique structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27g/mol |
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C10H10N2OS/c1-7(13)11-10-12(2)8-5-3-4-6-9(8)14-10/h3-6H,1-2H3 |
InChI Key |
JIUOEOLNXVBEFE-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1N(C2=CC=CC=C2S1)C |
Canonical SMILES |
CC(=O)N=C1N(C2=CC=CC=C2S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,1'-biphenyl]-4-yl-6-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B415283.png)
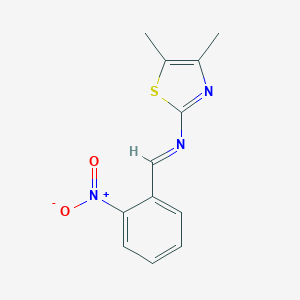

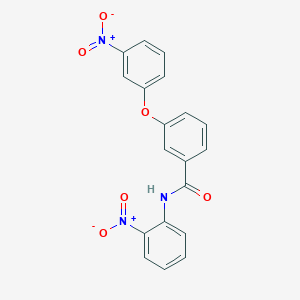
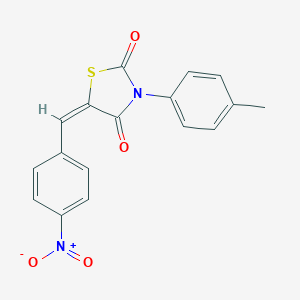

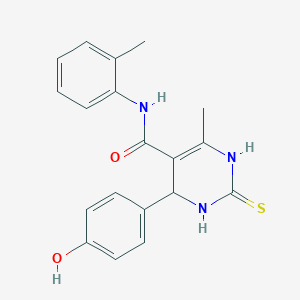




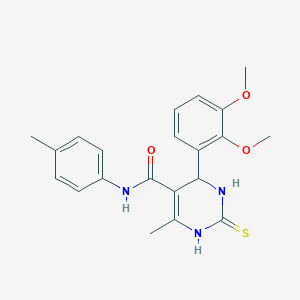

![2-[2-(1,3-Dioxoisoindol-2-yl)-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B415304.png)
